molecular formula C8H10ClNOS B13655228 [(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone

[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B13655228
M. Wt: 203.69 g/mol
InChI Key: BURGALYOPXQQCY-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone is an organic compound with a unique structure that includes a chlorophenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone can be synthesized through a reaction involving dimethyl sulfoxide and a chlorinated aniline derivative. The reaction typically requires a catalyst such as PhI(OAc)2 and is carried out in a solvent like methanol at room temperature. The reaction proceeds with the formation of an intermediate, which is then isolated and purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives .

Scientific Research Applications

[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone
  • [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone
  • [(2-Methylphenyl)imino]dimethyl-lambda6-sulfanone

Uniqueness

[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

(2-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H10ClNOS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,1-2H3

InChI Key

BURGALYOPXQQCY-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=CC=C1Cl)(=O)C

Origin of Product

United States

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